2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide
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Overview
Description
2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide is a synthetic organic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide typically involves multi-step organic reactions. The starting materials are often commercially available pyrazine derivatives, which undergo a series of substitution and amination reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions may vary, but they generally involve heating under reflux or using microwave-assisted synthesis to achieve higher yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-N-methyl-3-(methylamino)-6-N-propylpyrazine-2,6-dicarboxamide
- 3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide
- 2-N-methyl-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide
Uniqueness
2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide is unique due to its specific substitution pattern on the pyrazine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for various applications.
Properties
IUPAC Name |
2-N-methyl-3-(methylamino)-6-N-propyl-5-(propylamino)pyrazine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-5-7-17-12-10(14(22)18-8-6-2)19-9(13(21)16-4)11(15-3)20-12/h5-8H2,1-4H3,(H,16,21)(H,18,22)(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNBGSLLATLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(N=C1C(=O)NCCC)C(=O)NC)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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